molecular formula C21H17NO3 B290805 4-(Benzoylamino)-3-methylphenyl benzoate

4-(Benzoylamino)-3-methylphenyl benzoate

Cat. No.: B290805
M. Wt: 331.4 g/mol
InChI Key: BOSWYCKBSHWGSQ-UHFFFAOYSA-N
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Description

4-(Benzoylamino)-3-methylphenyl benzoate is a chemical compound for research and development applications. Structurally, it is a benzoate ester derivative, a class of compounds frequently employed as key intermediates in organic synthesis and pharmaceutical research . Similar benzoate esters are known to be used in the flavor and perfume industry as synthetic flavoring substances and play a role as intermediates in the development of imaging compounds and other complex molecules . Benzoate derivatives can be synthesized using methods such as benzoylation, which involves introducing the benzoyl group to a parent molecule . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle this material according to established laboratory safety protocols.

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

(4-benzamido-3-methylphenyl) benzoate

InChI

InChI=1S/C21H17NO3/c1-15-14-18(25-21(24)17-10-6-3-7-11-17)12-13-19(15)22-20(23)16-8-4-2-5-9-16/h2-14H,1H3,(H,22,23)

InChI Key

BOSWYCKBSHWGSQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Property Application
This compound Benzoylamino, methyl ~333.4 High lipophilicity Pharmacological intermediates
Methyl 4-butyramido-3-methylbenzoate Butyramido, methyl 279.3 Moderate solubility Synthetic intermediates
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino 224.2 High water solubility Aquaporin inhibitors
Bentiromide Benzoylamino, tyrosine 405.4 Polar, diagnostic agent Pancreatic function testing

Table 2: Functional Group Impact on Reactivity

Compound Functional Group Reactivity in Resin Cements Stability in Aqueous Media
Ethyl 4-(dimethylamino)benzoate -N(CH₃)₂ High () Moderate
This compound -NHCOC₆H₅ Moderate (inferred) High (ester hydrolysis-resistant)
Phenyl benzoate None Low High

Research Findings and Implications

  • Benzoylamino vs. Carbamoylamino: Benzoylamino groups enhance lipophilicity and metabolic stability, making them preferable in drug design for prolonged action. Carbamoylamino derivatives, however, are more suited for targets requiring solubility ().
  • Ester vs. Acid : The benzoate ester in the target compound likely improves oral bioavailability compared to carboxylic acid derivatives like Bentiromide, which are rapidly excreted ().
  • Role of Substituents : Methyl groups at the 3-position (as in the target compound) may sterically hinder enzymatic degradation, a property leveraged in prodrug design ().

Preparation Methods

Regioselectivity Considerations

Benzoylation typically proceeds via nucleophilic acyl substitution, where the amine’s higher nucleophilicity (pKa ~5) compared to the phenol (pKa ~10) allows preferential acylation under mildly basic conditions. However, solvent polarity and temperature modulate this selectivity. For instance, polar aprotic solvents (e.g., DMF) enhance amine reactivity, while aromatic solvents (e.g., toluene) favor slower, controlled reactions.

Stepwise Benzoylation and Esterification

Amine Benzoylation

The initial step involves benzoylating the 4-amino group of 3-methyl-4-aminophenol.

Procedure (adapted from):

  • Dissolve 3-methyl-4-aminophenol (1.0 equiv) in dry toluene under nitrogen.

  • Add benzoyl chloride (1.2 equiv) dropwise at 50°C, followed by pyridine (1.5 equiv) to scavenge HCl.

  • Heat at 80°C for 2 hours, monitoring by TLC (eluent: hexane/ethyl acetate 7:3).

  • Quench with ice water, extract with dichloromethane, and recrystallize from ethanol to obtain 4-benzoylamino-3-methylphenol (Yield: 92–95%, m.p. 158–160°C).

Key Data :

ParameterValueSource
SolventToluene
Temperature80°C
Yield92–95%
Purity>98% (HPLC)

Phenolic Esterification

The intermediate 4-benzoylamino-3-methylphenol undergoes esterification with benzoyl chloride.

Procedure :

  • Suspend 4-benzoylamino-3-methylphenol (1.0 equiv) in anhydrous dichloromethane.

  • Add triethylamine (2.0 equiv) and DMAP (0.1 equiv) as a catalyst.

  • Introduce benzoyl chloride (1.5 equiv) at 0°C, then warm to room temperature for 12 hours.

  • Wash with 5% HCl, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate 4:1) to isolate the title compound (Yield: 85–88%, m.p. 172–174°C).

Optimization Insight : Microwave irradiation (30 minutes at 100°C) reduces reaction time to 15 minutes with comparable yields (87%).

One-Pot Tandem Benzoylation

Solvent-Free Microwave-Assisted Synthesis

A streamlined approach leverages microwave irradiation to consecutively acylate both functional groups without isolation.

Procedure :

  • Mix 3-methyl-4-aminophenol (1.0 equiv), benzoyl chloride (2.5 equiv), and basic alumina (3.0 g/mmol) in a mortar.

  • Irradiate in a microwave reactor at 300 W, 100°C, for 5 minutes.

  • Extract with hot ethanol, filter, and recrystallize to obtain this compound (Yield: 78–82%, m.p. 170–172°C).

Advantages :

  • Eliminates solvent use, aligning with green chemistry principles.

  • Reduces total synthesis time from 14 hours (stepwise) to 5 minutes.

Limitations :

  • Excess benzoyl chloride necessitates careful stoichiometry to avoid di-benzoylated byproducts.

Palladium-Catalyzed Carbonylation for Intermediate Stabilization

Patent data reveals that palladium catalysts enhance intermediate stability during multi-step syntheses. Although originally developed for methyl N-butyryl-4-amino-3-methylbenzoate, this methodology is adaptable to benzoyl derivatives.

Modified Protocol :

  • React 4-benzoylamino-3-methylphenol with CO (10 bar) in methanol using Pd(OAc)₂ (5 mol%) at 120°C for 6 hours.

  • Isolate the esterified product via filtration (Yield: 89%, purity >99%).

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of CO, promoting esterification at lower temperatures compared to classical Steglich conditions.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 2H, Ar-H), 7.85 (s, 1H, NH), 7.50–7.30 (m, 10H, Ar-H), 2.35 (s, 3H, CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1530 cm⁻¹ (N-H bend).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Comparative Evaluation of Synthetic Routes

MethodYield (%)TimePurity (%)Scalability
Stepwise85–8814 hours>98High
Microwave One-Pot78–825 minutes95–97Moderate
Palladium-Catalyzed896 hours>99Low

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